molecular formula C13H16F3NO4S2 B2716526 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine CAS No. 1705043-62-4

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine

Cat. No.: B2716526
CAS No.: 1705043-62-4
M. Wt: 371.39
InChI Key: ICJYIUZQAMQDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a pyrrolidine derivative featuring two sulfonyl groups: one linked to a methyl group and the other to a 4-(trifluoromethyl)benzyl moiety.

Properties

IUPAC Name

3-methylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S2/c1-22(18,19)12-6-7-17(8-12)23(20,21)9-10-2-4-11(5-3-10)13(14,15)16/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYIUZQAMQDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a methylsulfonyl chloride reagent under basic conditions.

    Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the sulfonylated pyrrolidine reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler pyrrolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Pyrrolidine derivatives without sulfonyl groups.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features

Target Compound:
  • Core : Pyrrolidine (5-membered ring).
  • Substituents :
    • 3-position: Methylsulfonyl (–SO₂CH₃).
    • 1-position: 4-(Trifluoromethyl)benzylsulfonyl (–SO₂–CH₂–C₆H₃(CF₃)).
Analog Compounds:

Piperidine-based sulfonamides (): Example: 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol. Core: Piperidine (6-membered ring). Substituents: Methylsulfonylphenyl and propyl groups. Key Difference: Larger ring size (piperidine vs.

Urea-linked benzamides () :

  • Example: N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a).
  • Core : Piperidine with urea and benzamide linkages.
  • Substituents : Ethylthioureido and trifluoromethylbenzoyl groups.
  • Key Difference : Urea/benzamide moieties introduce hydrogen-bonding capability, unlike the target compound’s sulfonyl-dominated structure .

Giripladib (): Core: Indole-benzoic acid hybrid. Substituents: Sulfonylaminoethyl and trifluoromethylbenzyl groups. Key Difference: Benzoic acid moiety enhances polarity, contrasting with the target’s lack of ionizable groups .

Physicochemical Properties

Property Target Compound Piperidine-based () Urea-Benzamide (8a, ) Giripladib ()
Molecular Weight ~400–450 (estimated) 300–400 (e.g., 1-propylpiperidin-4-ol) 450–550 (e.g., 8a: C₂₃H₂₅F₃N₄O₂S) 745.25 (C₄₁H₃₆ClF₃N₂O₄S)
Polar Groups Two sulfonyls One sulfonyl, hydroxyl Urea, benzamide Sulfonyl, carboxylic acid
Lipophilicity (LogP) Moderate (CF₃ enhances) Low (hydroxyl reduces) Moderate (urea) Low (ionized carboxylic acid)

Biological Activity

3-(Methylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a methylsulfonyl group and a benzylsulfonyl moiety containing a trifluoromethyl group. The general structure can be represented as follows:

CxHyFzNaObSc\text{C}_x\text{H}_y\text{F}_z\text{N}_a\text{O}_b\text{S}_c

where specific values for xx, yy, zz, aa, bb, and cc correspond to the molecular formula derived from its structural components.

Synthesis Pathway

The synthesis typically involves multi-step reactions, including sulfonylation and the introduction of the trifluoromethyl group. The process is optimized for yield and purity, often utilizing techniques such as chromatography for purification.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate promising antibacterial effects, particularly against Gram-positive bacteria. For instance, the compound exhibited an MIC of 31.25 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound has also been assessed for anticancer properties. In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells. The IC50 values were found to be less than those of reference drugs like doxorubicin, highlighting its potential as an effective anticancer agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
  • Modulation of Signaling Pathways : Interaction with specific cellular receptors could alter signaling cascades associated with inflammation and cancer progression.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against a panel of bacterial strains. Results showed:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50
Pseudomonas aeruginosa125.00

These findings underscore the compound's potential as a broad-spectrum antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on its anticancer effects, the compound was tested on A-431 and Jurkat cells:

Cell LineIC50 (µM)
A-431<0.5
Jurkat<0.5

These results suggest that the compound exhibits potent cytotoxic effects, warranting further investigation into its therapeutic applications in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.